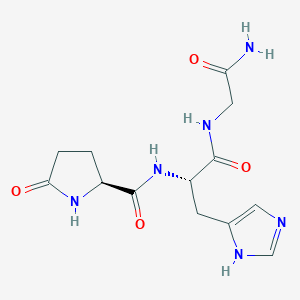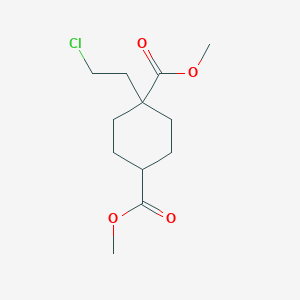
1-(2-氯乙基)环己烷-1,4-二甲酸二甲酯
描述
Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate is a chemical compound with the molecular formula C12H19ClO4 . It is also known as mechlorethamine mustard and is used as a chemotherapeutic agent to treat different types of cancers such as Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, breast cancer, and others. It is a highly toxic and potent anticancer drug.
Synthesis Analysis
This compound can be synthesized by reacting the parent compound cyclohexane-1,4-dicarboxylic acid with thionyl chloride followed by reaction with N,N-dimethylethylenediamine. The final step involves reaction with sulfur trioxide to yield the desired compound.Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 36 bonds, including 17 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 six-membered ring, and 2 esters (aliphatic) .Physical And Chemical Properties Analysis
Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate is a yellowish liquid with a pungent, sweet odor. It has a molecular weight of 211.68 g/mol and a boiling point of 272-275 °C.科学研究应用
催化加氢性能
- 路易斯碱促进的铜基催化剂:1,4-环己烷二甲酸二甲酯使用源自 Cu-Mg-Al 层状双氢氧化物前驱体的分散良好、无 Cr 的负载型铜基催化剂,在气相加氢中对 1,4-环己烷二甲醇表现出 100% 的转化率和 99.8% 的选择性 (Zhang, Fan, & Li, 2013)。
- 铜/锌/氧化物催化剂:锆的加入会影响 Cu/ZnO/ZrO2 催化剂的结构和性能,从而提高 1,4-环己烷二甲酸二甲酯加氢过程中 1,4-环己烷二甲醇 (CHDM) 的产率 (Zhang, Hu, Fan, & Li, 2013)。
化学电离和碰撞诱导分解
- 气相阳离子中的构象效应:各种立体异构环己烷二甲酸二甲酯(包括二甲酯)的化学电离和碰撞诱导分解显示相邻酯基之间存在显着的相互作用,影响 MH+ 离子的稳定并促进 ROH 消除 (Etinger, Idina, & Mandelbaum, 1993)。
与其他化合物的合成和反应
- 用二甲硫酸甲酯甲基化:环己烷中的醇(包括一些二醇和二元羧酸)与二甲硫酸甲酯反应生成甲醚和酯,展示了 1,4-环己烷二甲酸二甲酯在这些条件下的反应性 (Ogawa, Ichimura, Chihara, Teratani, & Taya, 1986)。
- 螺衍生物和双环烷烃的合成:研究探索了使用 1,4-环己烷二甲酸二甲酯合成各种环状和双环化合物,揭示了其在创建复杂分子结构中的作用 (Denisov, Borisov, Potapov, Novikov, & Tomilov, 2019); (Williams, Ma, Wepplo, & Paclin, 2004)。
材料科学与聚合物研究
- 共聚酯合成:已经研究了 1,4-环己烷二甲酸二甲酯在无规无定形共聚酯合成中的应用,突出了其在影响这些材料的玻璃化转变温度和机械强度等性能中的作用 (Liu & Turner, 2010)。
- 增强聚合物的机械性能:研究表明,将 1,4-环己烷二甲酸二甲酯掺入聚对苯二甲酸三亚甲酯等聚合物中,可以显着提高其机械性能和热稳定性 (Kim, Park, Youm, Jang, & Kim, 2019)。
安全和危害
This compound is highly cytotoxic and can cause significant adverse effects in humans. It can induce nausea, vomiting, diarrhea, bone marrow suppression, and other side effects. Safety data sheets indicate that it causes skin irritation and serious eye irritation . It is harmful to aquatic life with long-lasting effects .
属性
IUPAC Name |
dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClO4/c1-16-10(14)9-3-5-12(6-4-9,7-8-13)11(15)17-2/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBAUDQPYATDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)(CCCl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545503 | |
| Record name | Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate | |
CAS RN |
106004-06-2 | |
| Record name | Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

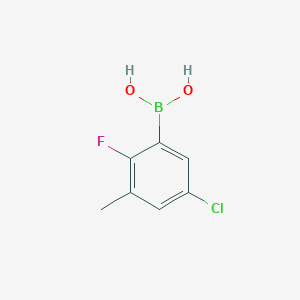
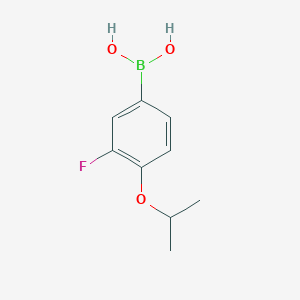
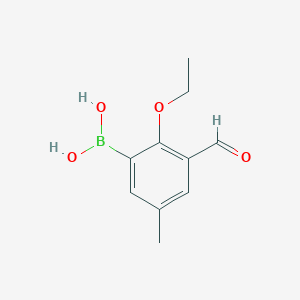
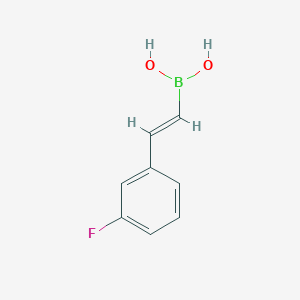
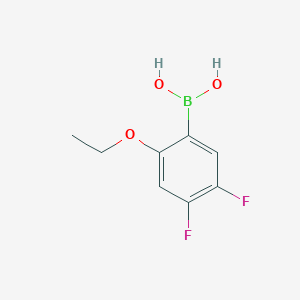
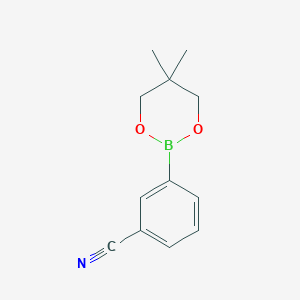
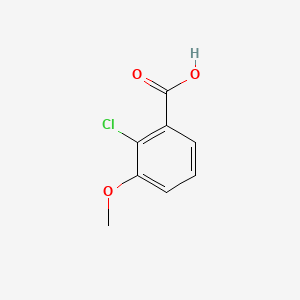
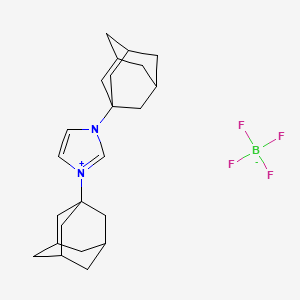
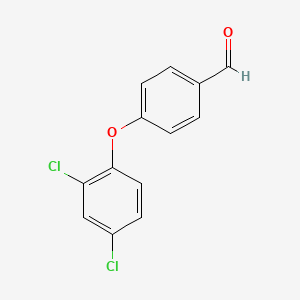
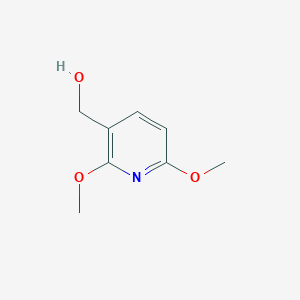
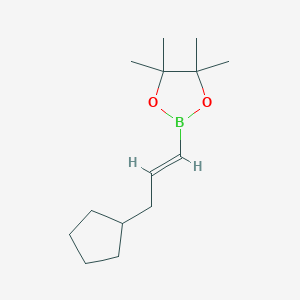
![(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene](/img/structure/B1355241.png)
![3-[(1-methyl-3-indolyl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1355245.png)
